1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

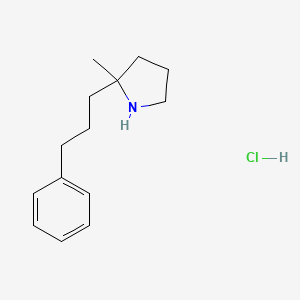

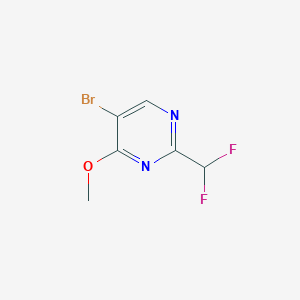

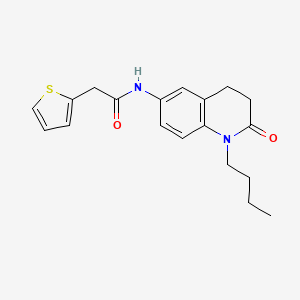

“1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride” is a chemical compound with the CAS Number: 2402837-37-8 . It has a molecular weight of 291.78 . The compound is in the form of an oil and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H . This indicates the presence of a naphthalene ring, a pyrrolidine ring, and a urea group in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.78 . It is in the form of an oil and is stored at room temperature .Scientific Research Applications

Electropolymerization and Conductivity

- Poly[bis(pyrrol-2-yl)arylenes]: Research on conducting polymers derived from low oxidation potential monomers, including bis(pyrrol-2-yl) arylenes, has shown significant potential in the field of electropolymerization. These compounds exhibit low oxidation potentials and are stable in their conducting form (Sotzing et al., 1996).

Organocatalysis in Asymmetric Reactions

- New Organocatalysts: A derivative of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol has been identified as an effective organocatalyst for asymmetric Michael addition, showing good to high yield and excellent enantioselectivities. This is important for understanding catalytic mechanisms and for developing new catalysts (Cui Yan-fang, 2008).

Chemical Properties and Crystal Structures

- Naphthalene Derivatives: Studies on 6-Nicotinamido-2-naphthoic acid have explored its molecular structure and hydrogen bonding characteristics, which are crucial for understanding its chemical properties and potential applications (Yun-Sung Song & Soon W. Lee, 2012).

Environmental and Green Chemistry

- 1-Naphthol Synthesis and Degradation: Directed evolution of enzymes like toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of environmental contaminants like trichloroethylene. This approach is significant for environmental restoration and green chemistry applications (Canada et al., 2002).

Chemosensors and Metal Ion Detection

- Naphthoquinone-Based Chemosensors: Research on naphthoquinone derivatives has led to the development of chemosensors for transition metal ions. These compounds exhibit selectivity towards specific metal ions and are valuable in analytical chemistry (Gosavi-Mirkute et al., 2017).

Synthesis and Structural Analysis

- Organopalladium Complexes: Studies have shown that organopalladium complexes containing derivatives like (R)-(1-(dimethylamino)ethyl)naphthalene can be used for asymmetric hydrophosphination reactions. This research is relevant for the synthesis of complex organic compounds (Liu et al., 2009).

Proton Sponges and Hydrogen Bonding

- Naphthalene Proton Sponges: The study of 1,8-di(pyrrolydin-1-yl)naphthalene and related compounds has provided insights into the structural consequences of protonation on proton accepting properties and intramolecular hydrogen bonding. This is crucial for understanding basicity and hydrogen bonding in complex molecules (Ozeryanskii et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDNEULNHCQJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)

![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)

![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)